
4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-substituted imidazole ring linked to two phenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Chlorination: The imidazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol Groups: The chlorinated imidazole is coupled with phenol groups through a nucleophilic substitution reaction, often using a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
4,4’-(5-Bromo-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a bromo substituent instead of chloro.
4,4’-(5-Methyl-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a methyl substituent instead of chloro.
Uniqueness
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the chloro group may enhance its antimicrobial properties and make it a valuable compound for further research and development.
属性
CAS 编号 |
885268-49-5 |
|---|---|
分子式 |
C22H17ClN2O3 |
分子量 |
392.8 g/mol |
IUPAC 名称 |
4-[[5-chloro-1,2-bis(4-hydroxyphenyl)imidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H17ClN2O3/c23-21-20(13-14-1-7-17(26)8-2-14)24-22(15-3-9-18(27)10-4-15)25(21)16-5-11-19(28)12-6-16/h1-12,26-28H,13H2 |
InChI 键 |
LMXVCPIUMGYJAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


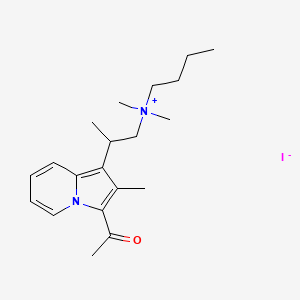
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)

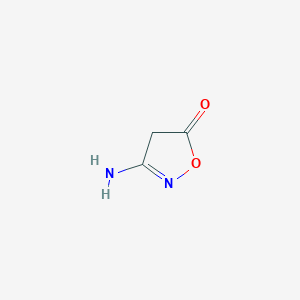
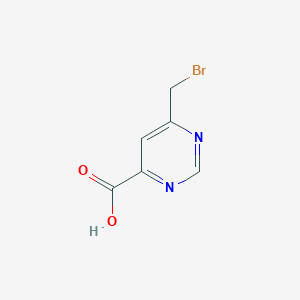
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
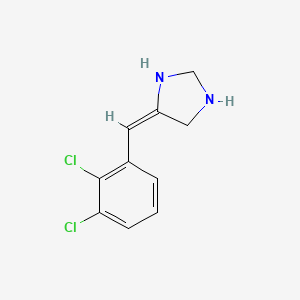
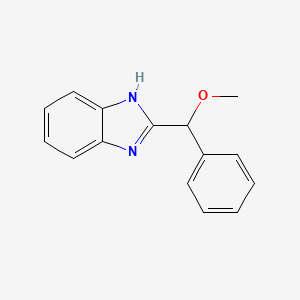
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
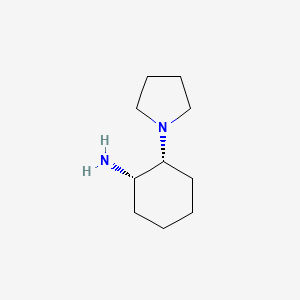
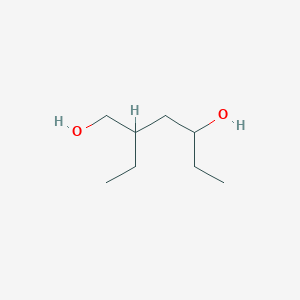
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
